2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride

Description

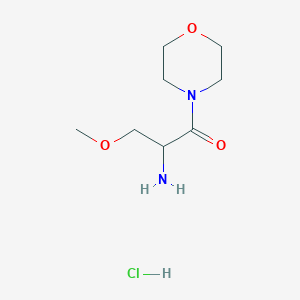

2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride (IUPAC name) is a hydrochloride salt characterized by a morpholine ring, an amino group (-NH₂), and a methoxy (-OCH₃) substituent. It is also known as 4-Glycylmorpholine hydrochloride, indicating its structural resemblance to glycyl (aminoacetyl) derivatives . However, its specific pharmacological profile remains less documented compared to structurally related hydrochlorides.

Properties

IUPAC Name |

2-amino-3-methoxy-1-morpholin-4-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-12-6-7(9)8(11)10-2-4-13-5-3-10;/h7H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUKWRBUNASAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)N1CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173996-32-0 | |

| Record name | 2-amino-3-methoxy-1-(morpholin-4-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride typically involves the reaction of 3-methoxypropanoic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to introduce the amino group, followed by hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the morpholine ring can be reduced to form a secondary alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-amino-3-methoxy-1-morpholinopropan-1-one.

Reduction: Formation of 2-amino-3-methoxy-1-morpholinopropanol.

Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include hydrochlorides with morpholine, amino, or aromatic substituents. Below is a comparative analysis based on structural features, applications, and physicochemical properties:

Key Observations:

Morpholine vs. Heterocyclic/Aromatic Cores: The target compound’s morpholine ring enhances solubility in polar solvents compared to Tapentadol’s aromatic core or Memantine’s adamantane structure .

Functional Group Influence on Activity: The methoxy group in the target compound may sterically hinder receptor binding compared to Tapentadol’s hydroxyl group, which is critical for opioid receptor interaction . Amino groups in Memantine and the target compound differ in placement and electronic effects: Memantine’s primary amine directly interacts with NMDA receptors, while the target’s amino group may serve as a hydrogen bond donor in synthesis .

Physicochemical Properties :

- Hydrochloride salts generally exhibit improved aqueous solubility and stability. For example, ortho-Toluidine Hydrochloride (simpler aromatic amine) has a melting point of ~245°C, while morpholine-containing hydrochlorides likely have lower melting points due to reduced crystallinity .

Synthetic and Analytical Relevance :

- The target compound’s glycyl-morpholine structure suggests utility in peptide mimetics or as a building block for kinase inhibitors, contrasting with Dosulepin’s role in antidepressant formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-methoxy-1-morpholinopropan-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving amination, etherification, and morpholine ring formation. For example, analogous to Dapoxetine HCl synthesis (a β-amino alcohol derivative), which uses sequential reduction, etherification, and acidification steps . Key parameters include temperature control (<5°C during amination to prevent racemization), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios (1:1.2 molar ratio of amine to ketone). Purification via recrystallization in ethanol/water mixtures enhances yield (typical yields: 60-75%) .

Q. How should researchers characterize the hydrochloride salt form and confirm its purity?

- Methodology : Use orthogonal techniques:

- HPLC with UV detection (λ = 210-254 nm) and comparison to pharmacopeial reference standards (e.g., EP impurity profiles in similar compounds) .

- NMR (¹H/¹³C) to verify proton environments (e.g., methoxy δ ~3.3 ppm, morpholine protons δ ~3.6-4.0 ppm) and salt formation (absence of free amine signals) .

- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z ~273 for free base; [M-Cl]+ for hydrochloride form).

Q. What stability protocols are recommended for long-term storage of this compound?

- Methodology : Store in airtight, light-resistant containers under nitrogen at 2-8°C. Monitor stability via forced degradation studies (e.g., 40°C/75% RH for 3 months) with periodic HPLC analysis to detect hydrolysis (methoxy group) or morpholine ring oxidation .

Advanced Research Questions

Q. How can synthesis-related impurities be identified and quantified?

- Methodology :

- Impurity Profiling : Use preparative HPLC to isolate impurities (e.g., des-methoxy analogs, morpholine ring-opened byproducts). Compare retention times and MS/MS fragmentation to known impurities in EP monographs (e.g., Imp. E/F in articaine HCl) .

- Quantitation : Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) with LOQ ≤0.05% .

Q. What strategies resolve chiral center inconsistencies in synthesis?

- Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Validate with polarimetry or circular dichroism .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during ketone reduction to enforce stereochemistry (e.g., >95% ee) .

Q. How can degradation pathways under oxidative stress be elucidated?

- Methodology :

- Forced Degradation : Expose to 3% H₂O₂ at 50°C for 24h. Analyze via LC-MS to identify hydroxylated morpholine derivatives (e.g., m/z +16) or methoxy cleavage products.

- Mechanistic Studies : Use DFT calculations to predict reactive sites (e.g., electron-deficient morpholine carbons) and validate with isotopically labeled analogs .

Q. What in vitro assays are suitable for assessing pharmacological activity?

- Methodology :

- Receptor Binding : Screen against serotonin/norepinephrine transporters (SERT/NET) using radiolabeled ligands (³H-paroxetine for SERT). IC₅₀ values <100 nM suggest therapeutic potential.

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing target receptors (e.g., β-adrenergic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.